Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS 937063-36-0): A Cornerstone for Modern Drug Discovery
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS 937063-36-0): A Cornerstone for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS 937063-36-0), a pivotal building block in contemporary medicinal chemistry. We move beyond a simple recitation of properties to deliver field-proven insights into its synthesis, characterization, and strategic application. This document is structured to serve as a practical resource for researchers, chemists, and drug development professionals, elucidating the causality behind experimental choices and outlining robust, self-validating protocols. By exploring its structural significance, analytical methodologies, and versatile applications, we aim to equip scientists with the knowledge to effectively leverage this compound in the rational design of novel therapeutics.
The Strategic Importance of the Piperidine Scaffold
Saturated heterocyclic rings are foundational structures in a vast majority of FDA-approved drugs, prized for their ability to impart favorable pharmacokinetic properties and three-dimensional complexity.[1] Among these, the piperidine moiety is particularly prominent. Its chair-like conformation allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets such as G-protein coupled receptors (GPCRs) and protein kinases.[2] Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is not merely another piperidine derivative; it is a strategically functionalized intermediate. The presence of a tertiary hydroxyl group and an ethyl ester at the C4 position provides two orthogonal vectors for synthetic elaboration, making it an exceptionally valuable precursor in the synthesis of complex molecules for central nervous system (CNS) disorders, antihistamines, and beyond.[2][3][4]
Core Compound Profile
A comprehensive understanding of a starting material is the bedrock of reproducible science. This section details the fundamental identity and properties of the title compound.
Nomenclature and Chemical Identifiers
| Identifier | Value |
| CAS Number | 937063-36-0[5] |
| EC Number | 958-532-2[5] |
| Chemical Name | ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride[5] |
| Molecular Formula | C₈H₁₆ClNO₃ |
| Molecular Weight | 209.67 g/mol |
| InChIKey | WEJQDOQJHKHPNU-UHFFFAOYSA-N (for free base)[6] |
| Synonyms | N/A |
Note: The molecular formula and weight correspond to the hydrochloride salt. The free base (CAS 65214-82-6) has a formula of C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol .[4][7]
Physicochemical Properties (Predicted & Observed)
| Property | Value | Source |
| Physical Form | Solid | Implied by hydrochloride salt nature |
| XlogP (predicted) | -0.3 | PubChemLite[6] |
| Hydrogen Bond Donor Count | 2 | Guidechem[8] |
| Hydrogen Bond Acceptor Count | 4 | Guidechem[8] |
| Rotatable Bond Count | 3 | Guidechem[8] |
| Storage Temperature | Room Temperature, under inert atmosphere | ChemicalBook[7] |
Structural Analysis
The molecule's utility is derived directly from its structure. Key features include:
-
Piperidine Ring: A saturated six-membered heterocycle that serves as a robust scaffold.
-
Tertiary Hydroxyl Group (-OH): A nucleophilic center and hydrogen bond donor, crucial for interacting with biological targets or serving as a handle for further synthetic modification.
-
Ethyl Carboxylate Group (-COOEt): An ester that can be hydrolyzed to a carboxylic acid or participate in other transformations. It provides a second point for diversification.
-
Hydrochloride Salt: The protonated piperidine nitrogen enhances aqueous solubility and improves the material's handling characteristics as a stable, crystalline solid compared to the potentially liquid free base.
Synthesis and Quality Control Workflow
The reliable synthesis and rigorous analysis of starting materials are non-negotiable for reproducible research and development.
Retrosynthetic Approach and Proposed Synthesis
A logical synthesis begins with a sound retrosynthetic plan. The primary disconnection is at the C4 position, suggesting a nucleophilic addition to a 4-piperidone precursor.
Caption: Retrosynthetic analysis of the target compound.
Protocol 1: Proposed Laboratory-Scale Synthesis
Causality: This pathway is chosen for its reliability and use of common laboratory reagents. The N-Boc protecting group is ideal as it is stable to the planned nucleophilic addition and can be cleanly removed under acidic conditions, which also facilitates the final hydrochloride salt formation.
-
Protection: To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and cool to 0°C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 18 hours. This step protects the nitrogen to prevent side reactions.
-
Reformatsky Reaction: To a flame-dried flask under an argon atmosphere, add zinc dust (2.0 eq) and a crystal of iodine. Gently heat to activate the zinc. Add a solution of N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous tetrahydrofuran (THF). The reaction is initiated and refluxed for 2 hours. This classic carbon-carbon bond-forming reaction creates the desired C4-substituted structure.
-
Work-up: Cool the reaction to 0°C and quench by slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection and Salt Formation: Dissolve the crude product from the previous step in diethyl ether. Cool to 0°C and bubble dry hydrogen chloride gas through the solution until precipitation is complete (or add a solution of HCl in isopropanol). This single step removes the Boc protecting group and forms the final hydrochloride salt.
-
Purification: The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride.
Analytical and Quality Control (QC) Workflow
Caption: A standard workflow for quality control analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: A reverse-phase HPLC method is the industry standard for assessing the purity of polar to moderately non-polar small molecules. The C18 column provides excellent retention, while the acidic mobile phase ensures the protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.[9][10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for end-absorption, as the molecule lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.
Expected Spectroscopic Data:
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), diastereotopic protons of the piperidine ring, and a singlet for the hydroxyl proton.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the quaternary C4 carbon bearing the hydroxyl and ester groups, and the carbons of the piperidine ring and ethyl group.
-
Mass Spec (ESI+): The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 174.11.[6]
Applications in Drug Discovery
The true value of this intermediate is realized in its application as a versatile scaffold for building complex drug candidates.
Role as a Versatile Synthetic Intermediate
The compound serves as an ideal starting point for introducing diversity. The hydroxyl group can be used in etherification or esterification reactions, while the secondary amine (after neutralization of the salt) can undergo N-alkylation, acylation, or reductive amination.[2] This dual functionality is a key advantage for building libraries of compounds for screening.
The following workflow illustrates a hypothetical use case in a drug discovery program.
Caption: Hypothetical workflow for lead compound synthesis.
Therapeutic Areas of Interest
The 4-hydroxypiperidine core is a privileged structure found in numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications:
-
Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in ligands for dopamine and sigma receptors, making it relevant for developing treatments for psychiatric and neurodegenerative disorders.[2]
-
Antihistamines: This scaffold is a key component in the synthesis of modern H1 antagonists like Bepotastine.[4]
-
Cardioprotective Agents: Cinnamamide derivatives incorporating a 4-hydroxypiperidine moiety have been studied for their ability to protect cardiomyocytes from doxorubicin-induced toxicity.[12]
Safety, Handling, and Storage
Adherence to safety protocols is paramount in any laboratory setting.
GHS Hazard Classification
Based on available data for the compound, the following classifications apply.[5]
| Pictogram | Code | Hazard Statement | Class |
| GHS07 | H315 | Causes skin irritation | Skin Irritant 2 |
| GHS07 | H319 | Causes serious eye irritation | Eye Irritant 2A |
| GHS07 | H336 | May cause drowsiness or dizziness | STOT SE 3 |
Recommended Protocols
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[13] Eyewash stations and safety showers must be readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13][15]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[13][16]
-
Respiratory Protection: Not typically required if engineering controls are adequate. Use a NIOSH-approved respirator if dusts are generated.
-
-
Handling: Avoid breathing dust.[13] Do not eat, drink, or smoke when handling.[14] Wash hands thoroughly after handling.[5][14] Keep away from ignition sources.[14]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[13][16] Store away from incompatible materials such as strong oxidizing agents and strong bases.[14] An inert atmosphere is recommended for long-term storage to prevent degradation.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is more than a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategic functionalization provides chemists with a versatile and reliable platform for constructing complex molecular architectures with therapeutic potential. By understanding its synthesis, adhering to rigorous analytical validation, and appreciating its broad applicability, researchers can confidently and efficiently utilize this compound to accelerate the development of next-generation medicines.
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